molecular formula C19H18N4O4 B7700365 Ethyl 4-{3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate

Ethyl 4-{3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate

Cat. No.: B7700365
M. Wt: 366.4 g/mol
InChI Key: FNXFHNJITINSHH-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.

    Attachment of the pyridine ring: The oxadiazole intermediate is then reacted with a pyridine derivative under suitable conditions to form the desired pyridin-2-yl oxadiazole.

    Formation of the propanamido linkage: The pyridin-2-yl oxadiazole is then reacted with a propanoic acid derivative to form the propanamido linkage.

    Esterification: Finally, the benzoic acid derivative is esterified with ethanol to form the ethyl benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the cleavage of the oxadiazole ring.

    Reduction: Reduction reactions can target the oxadiazole ring or the ester group, leading to the formation of different products.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-{3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile tool for synthetic chemists.

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition of biological pathways involved in disease progression. The oxadiazole ring is known to interact with various biological targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Ethyl 4-{3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate can be compared with other similar compounds such as:

    Ethyl 3-(pyridin-2-ylthio)propanoate: This compound also contains a pyridine ring and an ester group but lacks the oxadiazole ring, making it less versatile in terms of biological activity.

    Pyridin-2-yl oxadiazole derivatives: These compounds share the oxadiazole ring but may have different substituents, affecting their chemical reactivity and biological properties.

Properties

IUPAC Name

ethyl 4-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-2-26-19(25)13-6-8-14(9-7-13)21-16(24)10-11-17-22-18(23-27-17)15-5-3-4-12-20-15/h3-9,12H,2,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXFHNJITINSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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